6-chloro-N-hexylpyrimidin-4-amine
Description
6-Chloro-N-hexylpyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at the 6-position and a hexylamine substituent at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
6-chloro-N-hexylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-6-12-10-7-9(11)13-8-14-10/h7-8H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZFSABTZOPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
6-Chloro-N-hexylpyrimidin-4-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the substituent at the 4-position of the pyrimidine ring critically influences solubility, lipophilicity, and intermolecular interactions. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The hexyl chain in the target compound drastically increases logP compared to methyl or dimethyl analogs, favoring interactions with lipid membranes but reducing aqueous solubility.
- Steric Effects : Bulkier substituents (e.g., cyclopropyl in ) hinder molecular packing and reactivity, whereas smaller groups (e.g., methyl) allow tighter crystal packing .
Comparative Reactivity :
- Nucleophilic Displacement : Longer alkyl chains (e.g., hexyl) may slow reaction kinetics due to steric hindrance compared to methyl or ethyl groups.
- Functionalization : The chlorine at C6 can undergo further substitution (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups, a strategy employed in and for medicinal chemistry applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
